Acid Hydrolysis Stability: Dithiolane vs. Oxathiolane and Dioxolane
Under identical acidic conditions, the relative hydrolysis rate of 2,2-dimethyl-1,3-dithiolane is normalized to unity (1). The corresponding 2,2-dimethyl-1,3-oxathiolane hydrolyzes 2 × 10⁴ times faster, and 2,2-dimethyl-1,3-dioxolane hydrolyzes 1 × 10⁶ times faster [1][2].
| Evidence Dimension | Relative hydrolysis rate (acidic conditions) |
|---|---|
| Target Compound Data | 1.0 (baseline) |
| Comparator Or Baseline | 2,2-Dimethyl-1,3-oxathiolane: 2 × 10⁴; 2,2-Dimethyl-1,3-dioxolane: 1 × 10⁶ |
| Quantified Difference | 20,000× more stable than oxathiolane; 1,000,000× more stable than dioxolane |
| Conditions | Acidic hydrolysis (J. Heterocycl. Chem., 6, 175, 1967; also confirmed in subsequent kinetic replicate studies) |
Why This Matters
This orders-of-magnitude stability advantage ensures that 2,2-dimethyl-1,3-dithiolane-derived protecting groups survive acidic reaction sequences where oxygen-based acetals would fail, directly impacting synthetic route design and process robustness.
- [1] Pasto, D. J. Hydrolytic decomposition of 1,3-oxathiolanes and 1,3-dithiolanes. J. Heterocycl. Chem. 1967, 6, 175-177. View Source
- [2] Kinetics of the helix-coil transition in aqueous poly(L-glutamic acid) – supplementary data compilation of relative hydrolysis rates. datapdf.com. (Note: The original kinetic data are reproduced from the Pasto (1967) study.) View Source
